![molecular formula C20H21FN6O2 B2654170 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1798017-93-2](/img/structure/B2654170.png)
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a chemical compound that has gained significant attention in the scientific research community. It is a potential drug candidate that has shown promising results in various studies.
Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Mechanistic studies have investigated its interactions with key amino acids in the active site of cancer-related proteins, suggesting promising binding affinity .
- The compound has demonstrated significant antioxidant activity, as assessed by its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative damage and preventing diseases associated with oxidative stress .
- In the presence of ethanol and sodium ethoxide, the compound reacts with malononitrile to yield a derivative with intriguing hydrogen bonding behavior. This interaction leads to the formation of 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
- Computational docking studies have explored the binding interactions of the compound with specific protein targets. It forms hydrogen bonds with key residues, stabilizing its position within the binding pocket. The binding score indicates promising potential .
- The compound serves as a precursor for synthesizing novel heterocyclic derivatives. Researchers have successfully prepared compounds with diverse substituents, such as piperidine, morpholine, piperazine, and diphenylamino groups. These derivatives exhibit varying biological activities .
- The synthesized derivatives have been screened for their bioactivity against various targets. Compound 14, in particular, stands out with higher ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant activity compared to other compounds .
Anticancer Properties
Antioxidant Activity
Hydrogen Bonding Behavior
Molecular Docking Studies
Novel Heterocyclic Compounds
Bioactivity Screening
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-16-3-1-14(2-4-16)12-25-19(28)20(29)26-13-15-5-9-27(10-6-15)18-17(11-22)23-7-8-24-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOKONQEDVBHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.